N-(3-bromophenyl)-3,4-dichlorobenzamide
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Overview
Description
N-(3-bromophenyl)-3,4-dichlorobenzamide is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoic acid with 3-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
N-(3-bromophenyl)-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-4-chlorobenzamide
- N-(3-bromophenyl)-2,4-dichlorobenzamide
- N-(3-bromophenyl)-3,5-dichlorobenzamide
Uniqueness
N-(3-bromophenyl)-3,4-dichlorobenzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, such as enhanced binding affinity or selectivity, compared to other similar compounds.
Properties
IUPAC Name |
N-(3-bromophenyl)-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDNKWLJSANHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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